molecular formula C17H17NO5 B5480111 3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5480111
M. Wt: 315.32 g/mol
InChI Key: CLFOLRNDKGIRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a carbamoyl linker attached to a 2-(methoxycarbonyl)phenyl substituent. This compound may serve as a precursor in polymer synthesis (e.g., photoresists, ) or as a bioactive scaffold, given the anti-infective properties of related norbornene derivatives ().

Properties

IUPAC Name

3-[(2-methoxycarbonylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-23-17(22)11-4-2-3-5-12(11)18-15(19)13-9-6-7-10(8-9)14(13)16(20)21/h2-7,9-10,13-14H,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFOLRNDKGIRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification using methanol and a suitable acid catalyst.

    Attachment of the Phenylcarbamoyl Group: The phenylcarbamoyl group is attached through a nucleophilic substitution reaction involving an appropriate phenyl isocyanate derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl isocyanate derivatives in the presence of a base.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of scientific research applications:

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives below:

Compound Name Molecular Formula Substituents Key Features Reference
3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Target) ~C₁₇H₁₇NO₅ 2-(Methoxycarbonyl)phenyl carbamoyl Rigid norbornene core; carboxylic acid and carbamate groups for reactivity. N/A
3-{[3,5-Bis(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₉H₁₉NO₇ 3,5-Bis(methoxycarbonyl)phenyl carbamoyl Increased steric bulk and electron-withdrawing groups; higher molecular weight.
PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid) C₂₂H₂₅N₂O₃S Thiazole ring with 4-isopropylphenyl group Anti-infective activity against MRSA biofilms; non-toxic at MIC.
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₁H₁₅NO₄S Dipropylcarbamoyl Sulfur-containing substituent; potential for altered solubility and reactivity.
3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₅H₁₆N₂O₃ Pyridinylmethyl group Basic nitrogen enhances metal coordination or protonation; irritant hazard.
3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₅H₁₄N₂O₅ 3-Nitrophenyl carbamoyl Electron-withdrawing nitro group; potential for nitro-reduction chemistry.

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives exhibit pH-dependent solubility (soluble in polar aprotic solvents like DMSO).
  • Thermal Stability: Bicyclic cores (e.g., norbornene) confer high thermal resistance (>200°C decomposition, inferred from ).
  • Stereochemical Impact : Enantiomers (e.g., ) may display divergent bioactivity, though data for the target compound are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.